2,3,6,7,10,11-Hexakis[2-(hexyloxy)phenyl]triphenylene
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Overview
Description
2,3,6,7,10,11-Hexakis[2-(hexyloxy)phenyl]triphenylene is a compound known for its unique structural properties and applications in various scientific fields. It features a hexagonal fused triphenylene core with six n-hexyloxy side chains symmetrically distributed at the 2,3,6,7,10,11-positions. These side chains enhance the solubility of the compound in organic solvents and increase the electron density of the triphenylene core .
Preparation Methods
The synthesis of 2,3,6,7,10,11-Hexakis[2-(hexyloxy)phenyl]triphenylene typically involves the oxidative coupling of 2-acetoxy-1-hexyloxybenzene to form the triphenylene coreThe reaction conditions often include the use of catalysts and solvents to facilitate the coupling and substitution reactions . Industrial production methods may involve scaling up these reactions under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
2,3,6,7,10,11-Hexakis[2-(hexyloxy)phenyl]triphenylene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of reduced triphenylene derivatives.
Substitution: The hexyloxy side chains can be substituted with other functional groups through nucleophilic substitution reactions.
Scientific Research Applications
2,3,6,7,10,11-Hexakis[2-(hexyloxy)phenyl]triphenylene has a wide range of applications in scientific research:
Chemistry: It is used as a model molecule for studying discotic liquid crystals and their properties.
Biology: The compound’s ability to form ordered structures makes it useful in the study of biological membranes and molecular interactions.
Medicine: Research is ongoing to explore its potential as a drug delivery system due to its solubility and structural properties.
Mechanism of Action
The mechanism of action of 2,3,6,7,10,11-Hexakis[2-(hexyloxy)phenyl]triphenylene involves its ability to self-organize into columnar structures. The hexyloxy side chains promote solubility and enhance electron density, facilitating charge transport in electronic applications. The molecular targets and pathways involved include interactions with other molecules in the formation of liquid crystalline phases and the promotion of charge mobility in electronic devices .
Comparison with Similar Compounds
2,3,6,7,10,11-Hexakis[2-(hexyloxy)phenyl]triphenylene is unique due to its specific arrangement of hexyloxy side chains and its ability to form stable columnar phases. Similar compounds include:
2,3,6,7,10,11-Hexakis(n-hexylsulfanyl)triphenylene: Similar in structure but with sulfanyl side chains, affecting its photophysical properties.
2,3,6,7,10,11-Hexakis(n-hexyloxy)triphenylene: A closely related compound with similar solubility and electron density properties.
These comparisons highlight the unique structural and functional properties of this compound, making it a valuable compound in various scientific and industrial applications.
Properties
CAS No. |
921937-77-1 |
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Molecular Formula |
C90H108O6 |
Molecular Weight |
1285.8 g/mol |
IUPAC Name |
2,3,6,7,10,11-hexakis(2-hexoxyphenyl)triphenylene |
InChI |
InChI=1S/C90H108O6/c1-7-13-19-37-55-91-85-49-31-25-43-67(85)73-61-79-80(62-74(73)68-44-26-32-50-86(68)92-56-38-20-14-8-2)82-64-76(70-46-28-34-52-88(70)94-58-40-22-16-10-4)78(72-48-30-36-54-90(72)96-60-42-24-18-12-6)66-84(82)83-65-77(71-47-29-35-53-89(71)95-59-41-23-17-11-5)75(63-81(79)83)69-45-27-33-51-87(69)93-57-39-21-15-9-3/h25-36,43-54,61-66H,7-24,37-42,55-60H2,1-6H3 |
InChI Key |
NBYIUMCTATUSFM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCOC1=CC=CC=C1C2=C(C=C3C(=C2)C4=CC(=C(C=C4C5=CC(=C(C=C35)C6=CC=CC=C6OCCCCCC)C7=CC=CC=C7OCCCCCC)C8=CC=CC=C8OCCCCCC)C9=CC=CC=C9OCCCCCC)C1=CC=CC=C1OCCCCCC |
Origin of Product |
United States |
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